Kinase Inhibitory Potency: AAK1 Inhibition IC50 of 0.5 nM for Macrocyclic Derivative
5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine serves as the critical starting material for synthesizing macrocyclic AAK1 inhibitors [1]. A representative macrocyclic derivative (compound 16) derived from this chlorinated pyrazolo[1,5-a]pyrimidine core exhibits an IC50 of 0.5 nM against bacterially expressed human AAK1 [2]. This potency surpasses that of the literature acyclic inhibitor LP-935509, from which the macrocycle series was developed [1]. In a cellular context, the same macrocyclic derivative demonstrates an IC50 of 1.40 nM against full-length human AAK1 expressed in HEK293F cells, as assessed by AP2 phosphorylation suppression [2].
| Evidence Dimension | AAK1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.5 nM (biochemical assay); IC50 = 1.40 nM (cellular assay) |
| Comparator Or Baseline | Literature acyclic AAK1 inhibitor LP-935509 (not explicitly quantified in the same assay) |
| Quantified Difference | Macrocyclic derivative from this core demonstrates improved selectivity for AAK1 over BIKE kinase compared to acyclic predecessor [1]. |
| Conditions | Biochemical assay: bacterially expressed GST-Xa-tagged human AAK1 with 5-FAM-labeled peptide substrate; Cellular assay: HEK293F cells expressing full-length human AAK1, AP2 phosphorylation measured via Western blot at 3 hrs [2] |
Why This Matters
This sub-nanomolar potency positions 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine as the essential entry point for developing best-in-class AAK1 inhibitors with potential antiviral applications.
- [1] Karim M, et al. Development of pyrazolo[1,5-a]pyrimidine based macrocyclic kinase inhibitors targeting AAK1. European Journal of Medicinal Chemistry, 2025. View Source
- [2] BindingDB. BDBM50604134 (CHEMBL5187778) affinity data for AAK1. View Source
